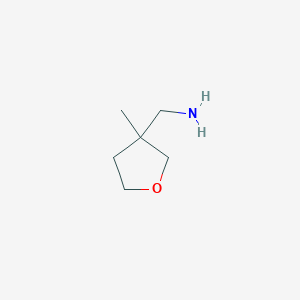

(3-Methyloxolan-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDPCZORCLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864814-30-2 | |

| Record name | (3-methyloxolan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methyloxolan-3-yl)methanamine (CAS Number: 864814-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyloxolan-3-yl)methanamine, a substituted tetrahydrofuran derivative, represents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a chiral center and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, insights into its synthesis and reactivity, and essential safety information. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from suppliers, analogous compounds, and theoretical knowledge to provide a valuable resource for researchers.

Introduction and Nomenclature

This compound is a heterocyclic amine with the systematic IUPAC name 1-(3-methyloxolan-3-yl)methanamine. The core of this molecule is an oxolane (tetrahydrofuran) ring, substituted at the 3-position with both a methyl group and a methanamine group. The presence of a quaternary chiral center at the C3 position implies that the molecule can exist as a racemate or as individual enantiomers, a critical consideration for its application in pharmaceutical development where stereochemistry often dictates biological activity.

The tetrahydrofuran ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The introduction of a methyl and an aminomethyl substituent at the same position creates a unique steric and electronic environment that can be exploited in the design of targeted molecules.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information presented below is a consolidation of data from commercial suppliers and predicted values based on its chemical structure.

| Property | Value | Source |

| CAS Number | 864814-30-2 | Sigma-Aldrich[2] |

| Molecular Formula | C6H13NO | Sigma-Aldrich[2] |

| Molecular Weight | 115.18 g/mol | Sigma-Aldrich[2] |

| Physical Form | Liquid | CymitQuimica[3] |

| Purity | Typically >95% (commercial) | CymitQuimica[3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

For the parent compound, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), a boiling point of 67 °C at 15 mmHg and a density of 0.992 g/mL at 25 °C have been reported.[4] It is anticipated that the addition of a methyl group in this compound would lead to a slight increase in its boiling point due to the higher molecular weight and increased van der Waals interactions.

Synthesis and Reactivity

Synthetic Approaches

While specific, detailed synthetic protocols for this compound are not readily found in the public domain, its structure suggests that it can be synthesized from readily available starting materials. A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

A potential synthetic route could involve the alkylation of a suitable γ-butyrolactone derivative, followed by ring opening, modification of the functional groups, and subsequent cyclization.

Patents describing the synthesis of the parent compound, 3-aminomethyltetrahydrofuran, provide valuable insights into potential synthetic strategies. One common approach involves the Michael addition of a nitroalkane to an unsaturated ester, followed by reduction, cyclization, and further reduction of the nitro group to an amine.[5][6] Another patented method starts from furan, which undergoes oxidative ring-opening, followed by a series of transformations including Michael addition, reduction, and cyclization to yield the desired product. These methodologies could potentially be adapted for the synthesis of the methylated analogue.

Reactivity Profile

The reactivity of this compound is primarily dictated by the primary amine group. This functional group can readily undergo a variety of chemical transformations, making it a versatile intermediate for further chemical synthesis.

Caption: Key reactions of the primary amine in this compound.

Key reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea Formation: Reaction with isocyanates to produce ureas.

-

Guanidylation: Reaction with guanylating agents to form guanidines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to afford secondary or tertiary amines.

The tetrahydrofuran ring is generally stable under a wide range of reaction conditions.

Spectral Analysis

No publicly available experimental spectral data (NMR, IR, MS) for this compound was identified. However, based on its structure, the following characteristic spectral features can be predicted:

-

¹H NMR: The spectrum would be expected to show signals for the aminomethyl protons (CH₂N), the methyl protons (CH₃), and the diastereotopic protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns would be informative for confirming the structure.

-

¹³C NMR: The spectrum should display six distinct carbon signals, including the quaternary carbon at the 3-position, the aminomethyl carbon, the methyl carbon, and the three carbons of the tetrahydrofuran ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 115. Upon ionization, characteristic fragmentation patterns involving the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring would be anticipated.

Applications in Research and Drug Development

Substituted tetrahydrofurans are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active molecules. The tetrahydrofuran moiety can serve as a bioisosteric replacement for other functionalities and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

This compound, with its primary amine "handle," is an attractive building block for introducing the 3-methyl-tetrahydrofuran motif into larger molecules. This scaffold could be incorporated into novel compounds targeting a wide range of biological targets. The parent compound, 3-aminomethyltetrahydrofuran, is a key intermediate in the synthesis of the insecticide dinotefuran, highlighting the importance of this class of compounds in agrochemicals as well.[7]

Safety and Handling

Specific safety and handling data for this compound is limited. However, based on the known hazards of similar primary amines and heterocyclic compounds, the following precautions should be taken:

-

Hazard Classification: Based on the parent compound, (Tetrahydrofuran-3-yl)methanamine, this substance may be classified as a flammable liquid and may cause skin and eye irritation or damage.[4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Researchers should always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for its properties is not yet available in the public domain, this guide provides a foundational understanding of its structure, nomenclature, potential synthetic routes, and expected reactivity. As research into novel therapeutics and complex molecules continues, the utility of such chiral, substituted heterocyclic amines is likely to grow, and with it, a more detailed characterization of this promising compound will undoubtedly emerge.

References

- CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.

- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

-

Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Patsnap Eureka. [Link]

-

Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap Eureka. [Link]

-

864814-30-2 | this compound, pro_price,Suppliers. ChemCD. [Link]

-

This compound. BIOFOUNT. [Link]

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

864814-30-2 | this compound,Manufacturer ,Suppliers,Buy_business,MSDS. ChemCD_index. [Link]

-

Spectroscopic characterization, crystal structure determination, and solid-state assembly exploration using Hirshfeld s… OUCI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 864814-30-2 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-(Aminomethyl)tetrahydrofuran 95 165253-31-6 [sigmaaldrich.com]

- 5. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents [patents.google.com]

- 6. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 7. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

Physical and chemical properties of (3-Methyloxolan-3-yl)methanamine

An In-depth Technical Guide to (3-Methyloxolan-3-yl)methanamine

Section 1: Introduction and Strategic Importance

This compound is a substituted heterocyclic amine built upon a tetrahydrofuran (also known as oxolane) scaffold. The strategic incorporation of the oxolane ring is a recurrent motif in modern medicinal chemistry. This five-membered cyclic ether is often employed as a versatile bioisostere for other functionalities and serves to modulate the physicochemical properties of a lead compound. Its presence can enhance aqueous solubility, improve metabolic stability, and refine the conformational rigidity required for potent receptor binding.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. It details its structural and spectroscopic characteristics, plausible synthetic routes, and critical safety protocols, establishing a foundational understanding for its application as a building block in the synthesis of novel chemical entities.

Section 2: Compound Identification and Molecular Structure

Precise identification is paramount for sourcing and regulatory compliance. This compound is characterized by a tetrahydrofuran ring substituted at the 3-position with both a methyl group and an aminomethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.18 g/mol [1] |

| InChI Key | BIHDPCZORCLZAJ-UHFFFAOYSA-N[1] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Atom nodes N [label="NH₂", pos="1.5,-0.5!"]; C_amine [label="CH₂", pos="0.5,0!"]; C3 [label="C", pos="-0.5,0!"]; C_methyl [label="CH₃", pos="-1.5,-0.5!"]; C2 [label="CH₂", pos="-1,1!"]; O [label="O", pos="0,1.5!"]; C5 [label="CH₂", pos="1,1!"]; C4 [label="CH₂", pos="-0.5,-1!"];

// Bonds N -- C_amine; C_amine -- C3; C3 -- C_methyl; C3 -- C2; C2 -- O; O -- C5; C5 -- C4; C4 -- C3; }

Caption: 2D Structure of this compound.

Section 3: Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below is a consolidation of available information and expert analysis based on structurally analogous compounds.

| Property | Value / Observation | Source / Justification |

| Appearance | Liquid at room temperature. | [1] |

| Purity | Commercially available at ≥95.0%. | [1] |

| pKa (Predicted) | ~9.5 - 10.5 | Based on the pKa of structurally related (tetrahydrofuran-3-yl)methanamine (~9.96), the primary amine is expected to be strongly basic.[2] |

| Solubility | Expected to be soluble in water and polar organic solvents. The hydrochloride salt form would exhibit enhanced aqueous solubility. | The presence of amine and ether functionalities facilitates hydrogen bonding. |

| Hygroscopicity | The hydrochloride salt form is predicted to be hygroscopic, readily absorbing atmospheric moisture.[2] | This is a common characteristic for amine hydrochloride salts.[2] |

Section 4: Spectroscopic Characterization Profile (Predicted)

While specific spectral data is not widely published, a predictive analysis based on the molecular structure provides a reliable guide for characterization.

-

¹H NMR Spectroscopy:

-

δ ~2.5-3.0 ppm: A singlet corresponding to the two protons of the aminomethyl group (-CH₂-NH₂).

-

δ ~3.5-4.0 ppm: A series of multiplets for the six protons on the oxolane ring (-CH₂-O-CH₂-CH₂-).

-

δ ~1.0-1.3 ppm: A singlet for the three protons of the methyl group (-CH₃).

-

δ (variable): A broad singlet for the two amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Six distinct signals are expected.

-

δ ~65-75 ppm: Carbons adjacent to the ether oxygen.

-

δ ~45-55 ppm: The aminomethyl carbon (-CH₂-NH₂).

-

δ ~40-50 ppm: The quaternary carbon at the 3-position.

-

δ ~20-30 ppm: The methyl carbon (-CH₃) and the remaining ring carbon.

-

-

Infrared (IR) Spectroscopy:

-

~3300-3400 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

-

~2850-3000 cm⁻¹: C-H stretching bands for aliphatic groups.

-

~1600 cm⁻¹: N-H scissoring (bending) vibration.

-

~1100 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage in the ring.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 115.

-

Major Fragments: Expect fragmentation patterns involving the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.

-

Section 5: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A logical and efficient synthesis can be adapted from established methods for related structures, such as the synthesis of (tetrahydrofuran-3-yl)methanamine.[3] A plausible route involves the reductive amination of a ketone precursor.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Conceptual)

-

Amide Formation: 3-Methyltetrahydrofuran-3-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then carefully reacted with an excess of ammonia (aqueous or gaseous) to form 3-methyltetrahydrofuran-3-carboxamide.

-

Reduction to Amine: The intermediate carboxamide is subsequently reduced. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed for a safer, more scalable process.[4]

-

Purification: The final product is isolated and purified via distillation under reduced pressure following an appropriate aqueous workup to remove inorganic byproducts.

Chemical Reactivity Insights

-

Nucleophilicity: The primary amine group is a potent nucleophile and will readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination).

-

Basicity: As a strong base, it will form salts with acids. The hydrochloride salt is common for improving handling and solubility.[2]

-

Ether Stability: The tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions. Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration.[5][6]

Section 6: Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in public literature, its value lies in its utility as a specialized chemical building block. The combination of a constrained, polar oxolane ring with a reactive primary amine at a quaternary center offers unique advantages in drug design.

-

Scaffold Hopping and Bioisosterism: The 3,3-disubstituted oxolane core can serve as a bioisosteric replacement for less stable or less soluble groups, such as gem-dimethyl or cyclobutyl moieties, while introducing a hydrogen bond acceptor (the ether oxygen).

-

Improved Physicochemical Properties: Incorporating this fragment into a larger molecule can disrupt planarity, decrease the melting point, and enhance aqueous solubility, which are often desirable modifications to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Access to Novel Chemical Space: As a key intermediate, it allows for the synthesis of a diverse library of compounds for screening. The primary amine serves as a handle for attaching the scaffold to a core molecule or for further elaboration. Related oxetane and oxolane amines are key intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[3][7]

Section 7: Safety, Handling, and Storage

Given the lack of a specific safety data sheet for this exact compound, precautions should be based on analogous structures like (tetrahydrofuran-3-yl)methanamine and other substituted tetrahydrofurans.[5][8]

| Hazard Category | Precautionary Statement |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[5] |

| Acute Toxicity / Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. Avoid contact with skin and eyes. Do not breathe vapor or mist.[8] |

| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and flame-retardant protective clothing.[5][8] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[6][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources and oxidizing agents. May require storage under an inert atmosphere.[9] |

Emergency Procedures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Section 8: References

-

National Center for Biotechnology Information. (3-Methyloxetan-3-yl)methanamine. PubChem Compound Summary for CID 15789550. Retrieved from --INVALID-LINK--.

-

CymitQuimica. This compound. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.

-

National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem Compound Summary for CID 22225706. Retrieved from --INVALID-LINK--.

-

Fisher Scientific. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.

-

ChemicalBook. (Tetrahydrofuran-3-yl)methanamine Safety Data Sheet. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. Safety Data Sheet for Tetrahydrofuran. Retrieved from --INVALID-LINK--.

-

Smolecule. (2-Methyloxolan-3-yl)methanamine;hydrochloride. Retrieved from --INVALID-LINK--.

-

National Center for Biotechnology Information. (Tetrahydrofuran-3-yl)methanamine. PubChem Compound Summary for CID 10898660. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. 3-Methyloxolan-3-amine hydrochloride. Retrieved from --INVALID-LINK--.

-

National Center for Biotechnology Information. (3R)-3-methyloxolane. PubChem Compound Summary for CID 641509. Retrieved from --INVALID-LINK--.

-

TCI Chemicals. Safety Data Sheet for 3-(Aminomethyl)tetrahydrofuran. Retrieved from --INVALID-LINK--.

-

Ark Pharma Scientific Limited. (3-methyloxolan-3-yl)methanol. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. 1-(2-methyloxolan-3-yl)methanamine. Retrieved from --INVALID-LINK--.

-

PubChemLite. (3-methyloxetan-3-yl)methanamine. Retrieved from --INVALID-LINK--.

-

PubChemLite. (oxolan-3-yl)methanamine hydrochloride. Retrieved from --INVALID-LINK--.

-

Connect Journals. Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Retrieved from --INVALID-LINK--.

-

Google Patents. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. Retrieved from --INVALID-LINK--.

-

ChemicalBook. (Tetrahydrofuran-3-yl)methanamine synthesis. Retrieved from --INVALID-LINK--.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]

- 3. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 4. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 9. 3-Methyloxolan-3-amine hydrochloride | 1423034-45-0 [sigmaaldrich.com]

An In-Depth Technical Guide to (3-Methyloxolan-3-yl)methanamine: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific substituted tetrahydrofuran derivative, (3-Methyloxolan-3-yl)methanamine. While this particular compound is a relatively recent addition to the repertoire of available building blocks, its structural features suggest significant potential in the exploration of new chemical space for drug discovery. This document will detail its nomenclature, physicochemical properties, and potential synthetic routes, drawing comparisons with its well-characterized non-methylated analogue, (tetrahydrofuran-3-yl)methanamine.

Part 1: Nomenclature and Identification

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and other identifiers for this compound.

The systematic IUPAC name for this compound is (3-methyltetrahydrofuran-3-yl)methanamine . The name is derived by identifying the parent heterocycle as tetrahydrofuran (also known as oxolane), with a methyl group and a methanamine group both attached to the third carbon atom of the ring.

| Identifier | Value |

| IUPAC Name | (3-methyltetrahydrofuran-3-yl)methanamine |

| Synonym | This compound |

| CAS Number | 864814-30-2[2] |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

Part 2: Synthesis and Characterization

While this compound is commercially available, detailed synthetic protocols in peer-reviewed literature are not yet widespread.[2] However, the synthesis of the closely related analogue, (tetrahydrofuran-3-yl)methanamine, is well-documented and provides a valuable template for the potential synthesis of the methylated derivative.

Representative Synthesis of the Tetrahydrofuran-3-yl-methanamine Scaffold

A common industrial route to (tetrahydrofuran-3-yl)methanamine involves a multi-step process starting from readily available materials like maleic acid diesters.[3]

Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)methanamine [3][4]

-

Michael Addition: Diethyl maleate is reacted with nitromethane in the presence of a base (e.g., potassium fluoride) to yield diethyl 2-(nitromethyl)succinate.

-

Reduction of the Ester: The diester is then reduced to the corresponding diol, 2-(nitromethyl)butane-1,4-diol, using a reducing agent such as sodium borohydride.

-

Dehydration and Cyclization: The diol undergoes acid-catalyzed dehydration and cyclization to form 3-(nitromethyl)tetrahydrofuran.

-

Reduction of the Nitro Group: The final step involves the catalytic hydrogenation of the nitro group to the primary amine, yielding (tetrahydrofuran-3-yl)methanamine. This is typically achieved using a catalyst such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[3]

Caption: A representative synthetic route to the (tetrahydrofuran-3-yl)methanamine scaffold.

Characterization

Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are available from commercial suppliers.[2] While the raw data is not publicly available, the expected spectral features can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group, the methylene protons of the methanamine group, and the diastereotopic protons of the tetrahydrofuran ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon at the 3-position, the methyl carbon, the methanamine carbon, and the carbons of the tetrahydrofuran ring.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Part 3: Applications in Research and Drug Development

The introduction of a methyl group at the 3-position of the tetrahydrofuran ring in this compound, creating a quaternary center, can have significant implications for its use in drug design. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability.

As a Building Block in Medicinal Chemistry

This compound serves as a valuable building block for introducing the 3-methyl-tetrahydrofuran-3-yl-methyl moiety into larger molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the incorporation of this unique scaffold into a diverse range of molecular architectures for screening in drug discovery programs. The tetrahydrofuran ring can act as a polar, rigid scaffold that can influence the pharmacokinetic properties and binding affinity of a molecule to its biological target.[5]

Caption: The role of substituted tetrahydrofurans as building blocks in the synthesis of novel drug candidates.

Case Study: (Tetrahydrofuran-3-yl)methanamine in Agrochemicals

The non-methylated analogue, (tetrahydrofuran-3-yl)methanamine, is a key intermediate in the industrial synthesis of the neonicotinoid insecticide, Dinotefuran.[6][7] This highlights the utility of this class of compounds in the development of biologically active molecules.

Part 4: Comparative Analysis

The following table provides a comparison of the known properties of this compound and its non-methylated analogue.

| Property | This compound | (Tetrahydrofuran-3-yl)methanamine |

| IUPAC Name | (3-methyltetrahydrofuran-3-yl)methanamine | (tetrahydrofuran-3-yl)methanamine |

| CAS Number | 864814-30-2[2] | 165253-31-6[8] |

| Molecular Formula | C6H13NO | C5H11NO[8] |

| Molecular Weight | 115.17 g/mol | 101.15 g/mol [8] |

| Key Structural Feature | Quaternary carbon at C3 | Tertiary carbon at C3 |

| Known Applications | Research chemical, building block | Intermediate for Dinotefuran, building block[6] |

Conclusion

This compound is an emerging building block in the field of medicinal chemistry. While detailed information on its synthesis and biological activity is still limited in the public domain, its structural relationship to the well-characterized (tetrahydrofuran-3-yl)methanamine suggests its potential as a valuable tool for drug discovery. The presence of a quaternary center is expected to impart unique conformational and metabolic properties to molecules incorporating this scaffold. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- Anhui Zhongcarbonyl Carbon One Industrial Technology Co., Ltd. (2020). Synthesis method for 3-aminomethyl tetrahydrofuran. CN110407776B.

- CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents. (n.d.).

- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents. (n.d.).

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).

-

Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(12), 2068–2072. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. (n.d.).

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved January 6, 2026, from [Link]

- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125.

-

ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved January 6, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. [Link]

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved January 6, 2026, from [Link]

-

precisionFDA. (n.d.). (TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved January 6, 2026, from [Link]

- CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents. (n.d.).

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 864814-30-2|(3-Methyltetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents [patents.google.com]

- 4. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 8. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Methyloxolan-3-yl)methanamine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of (3-Methyloxolan-3-yl)methanamine, a key building block in contemporary medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed analysis of the predicted data but also field-proven, step-by-step protocols for the experimental acquisition of such spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring a self-validating framework for the spectroscopic analysis of this and similar molecules.

Introduction and Molecular Overview

This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a saturated heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a quaternary carbon center, a methyl group, and a primary aminomethyl substituent. This unique combination of a cyclic ether and a primary amine makes it a valuable synthon in the development of novel pharmaceutical agents. The precise characterization of its three-dimensional structure is paramount for understanding its reactivity, confirming its identity, and ensuring purity in synthetic workflows.

Spectroscopic techniques are the cornerstone of such characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups through their vibrational modes, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. This guide will explore each of these techniques in the context of this compound.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is generated based on established incremental rules and computational algorithms that consider the effects of neighboring functional groups on the magnetic shielding of each proton.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| H-a | 3.75 - 3.95 | Multiplet | 2H | -O-CH₂- (C2-H) |

| H-b | 3.65 - 3.85 | Multiplet | 2H | -O-CH₂- (C5-H) |

| H-c | 2.70 | Singlet | 2H | -C-CH₂-NH₂ |

| H-d | 1.80 - 2.00 | Multiplet | 2H | -CH₂- (C3-H) |

| H-e | 1.70 - 1.90 | Multiplet | 2H | -CH₂- (C4-H) |

| H-f | 1.30 (Broad) | Singlet | 2H | -NH₂ |

| H-g | 1.15 | Singlet | 3H | -CH₃ |

Interpretation and Expert Insights:

-

Ether Protons (H-a, H-b): The protons on the carbons adjacent to the ring oxygen are the most deshielded due to the electronegativity of oxygen, and are thus predicted to appear furthest downfield in the 3.65-3.95 ppm range. Their signals are expected to be complex multiplets due to coupling with adjacent methylene protons.

-

Aminomethyl Protons (H-c): The protons of the -CH₂-NH₂ group are adjacent to the electron-withdrawing amine group and the quaternary carbon. Their predicted chemical shift is around 2.70 ppm. As they have no adjacent protons, the signal is predicted to be a singlet.

-

Ring Methylene Protons (H-d, H-e): The remaining two sets of methylene protons on the tetrahydrofuran ring are predicted to appear in the more shielded region of 1.70-2.00 ppm.

-

Amine Protons (H-f): The protons on the nitrogen atom typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. A value around 1.30 ppm is a reasonable estimate in a non-polar solvent like CDCl₃.

-

Methyl Protons (H-g): The methyl protons are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a sharp singlet. Their position at ~1.15 ppm is characteristic of an alkyl group in a saturated environment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predictions are based on extensive databases and computational models that correlate structure with chemical shifts.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| C-1 | 75.0 | -O-C H₂- |

| C-2 | 68.0 | -O-C H₂- |

| C-3 | 52.0 | -C -CH₂-NH₂ |

| C-4 | 45.0 | Quaternary Carbon |

| C-5 | 38.0 | -C H₂- |

| C-6 | 35.0 | -C H₂- |

| C-7 | 25.0 | -C H₃ |

Interpretation and Expert Insights:

-

Ether Carbons (C-1, C-2): Similar to the protons, the carbons bonded to the oxygen atom are the most deshielded, appearing at approximately 75.0 and 68.0 ppm.

-

Aminomethyl Carbon (C-3): The carbon of the aminomethyl group is predicted around 52.0 ppm.

-

Quaternary Carbon (C-4): The quaternary carbon, bonded to four other carbon/oxygen atoms, is predicted to have a chemical shift of around 45.0 ppm. This signal will be of lower intensity in a standard proton-decoupled ¹³C spectrum due to the lack of a nuclear Overhauser effect (NOE) enhancement from directly attached protons.

-

Ring Methylene Carbons (C-5, C-6): The remaining ring carbons are found in the aliphatic region, predicted around 38.0 and 35.0 ppm.

-

Methyl Carbon (C-7): The methyl carbon is the most shielded, appearing furthest upfield at approximately 25.0 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving high-resolution spectra.

-

¹H Spectrum Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulating 16 scans is usually sufficient for a sample of this concentration.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the resulting spectra and reference the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule: a primary amine, a cyclic ether, and C-H bonds in a saturated environment.[5][6]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3350 - 3450 (two peaks) | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 2850 - 2960 | Strong | C-H Stretch | Alkane (sp³ C-H) |

| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1070 - 1150 | Strong | C-O-C Asymmetric Stretch | Cyclic Ether |

| 800 - 900 | Medium-Broad | N-H Wag | Primary Amine (-NH₂) |

Interpretation and Expert Insights:

-

N-H Stretching Region: The most diagnostic feature for the primary amine is the presence of two distinct peaks in the 3350-3450 cm⁻¹ region.[5][7] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms the -NH₂ group.

-

C-H Stretching Region: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups on the saturated ring and side chain.

-

N-H Bending: A medium intensity peak between 1590-1650 cm⁻¹ is expected for the N-H scissoring (bending) vibration of the primary amine.

-

C-O-C Stretching: A very strong and prominent absorption band in the fingerprint region, typically between 1070-1150 cm⁻¹, is the hallmark of the C-O-C asymmetric stretching vibration of the tetrahydrofuran ring. This is often the most intense peak in the spectrum for cyclic ethers.[6]

-

N-H Wagging: A broad, medium-intensity band may be observed in the 800-900 cm⁻¹ range, corresponding to the out-of-plane wagging of the N-H bonds.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After data collection, raise the press and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation. The fragmentation of this compound is predicted to be directed by the two functional groups: the primary amine and the cyclic ether. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case here (115).[8]

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z (Predicted) | Proposed Fragment Ion | Comments |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - H]⁺ | Loss of a hydrogen radical |

| 85 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical via α-cleavage |

| 72 | [C₄H₁₀N]⁺ | α-cleavage adjacent to the amine, loss of C₃H₅O radical |

| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the ring and the side chain |

| 30 | [CH₂NH₂]⁺ | Iminium ion, a very common fragment for primary amines |

Interpretation and Fragmentation Pathway:

The fragmentation of this molecule is governed by the preferential stabilization of the resulting carbocations and radical species. The primary sites for fragmentation are the bonds alpha (α) to the heteroatoms (oxygen and nitrogen).

-

α-Cleavage relative to Nitrogen: The C-C bond between the quaternary carbon and the aminomethyl group is a prime site for cleavage. However, the most favorable α-cleavage for primary amines involves the bond adjacent to the carbon bearing the nitrogen. This would lead to the formation of a resonance-stabilized iminium ion. The most likely fragmentation is the cleavage of the ring, leading to the fragment at m/z = 72 . A smaller, but highly characteristic fragment for primary amines is the [CH₂NH₂]⁺ ion at m/z = 30 .[9][10]

-

α-Cleavage relative to Oxygen: The bonds alpha to the ring oxygen can also cleave. A significant fragmentation pathway for cyclic ethers is the loss of an alkyl substituent attached to the ring.[11] Cleavage of the bond between the quaternary carbon and the rest of the ring can lead to the formation of a stable oxonium ion. The loss of the aminomethyl radical would result in a fragment at m/z = 85 .

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. The injector temperature should be set to 250°C and the transfer line to the mass spectrometer at 280°C.

-

Mass Spectrometry (MS) Setup: The ion source should be set to electron ionization (EI) mode with a standard electron energy of 70 eV. Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 25 to 200.

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The compound will be separated from any impurities on the GC column before entering the MS ion source, where it will be fragmented and detected.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and the fragmentation pattern.

Conclusion

This guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust spectroscopic signature that can be used to guide the synthesis and characterization of this important molecule. By combining these predicted data with the provided, field-tested experimental protocols, researchers and drug development professionals are well-equipped to confirm the identity, purity, and structure of this compound with a high degree of confidence. The principles of interpretation outlined herein serve as a valuable framework for the analysis of other small molecules containing similar functional motifs.

References

-

PubChem. This compound. National Center for Biotechnology Information. URL: [Link]

-

Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. URL: [Link][12]

-

Portland State University. Predicting the chemical shift of proton/s on a sp³ carbon in a ¹H NMR spectrum. URL: [Link][1]

-

Gómez-Pérez, A., et al. (2020). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proceedings of the Combustion Institute. URL: [Link][11]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. URL: [Link][5]

-

Dummies. How to Identify Alcohols and Amines in the IR Spectrum. URL: [Link][7]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. URL: [Link][8]

-

JoVE (Journal of Visualized Experiments). Video: Mass Spectrometry of Amines. URL: [Link][13]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. chemaxon.com [chemaxon.com]

- 3. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 4. Visualizer loader [nmrdb.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Mass Spectrometry of Amines [jove.com]

Predicted pKa and protonation behavior of (3-Methyloxolan-3-yl)methanamine

An In-Depth Technical Guide to the Predicted pKa and Protonation Behavior of (3-Methyloxolan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing solubility, permeability, metabolic stability, and target binding. This guide provides a detailed analysis of this compound, a heterocyclic amine of interest in medicinal chemistry. We explore its structural features, predict its pKa using data from close structural analogs and established chemical principles, and outline its protonation behavior across a range of pH values. This document synthesizes theoretical predictions with actionable experimental protocols, offering a comprehensive resource for scientists working with this or structurally related scaffolds.

The Central Role of pKa in Drug Design

In the journey of a drug from administration to its molecular target, the molecule must navigate a series of diverse physiological environments, each with a distinct pH. The pKa value dictates the degree of ionization of a functional group at a given pH. For a basic compound like this compound, the pKa corresponds to the pH at which the compound exists as a 50:50 mixture of its neutral (free base) and protonated (conjugate acid) forms.

This equilibrium is not merely an academic detail; it is a primary determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

-

Aqueous Solubility: The protonated, charged form of an amine is generally far more soluble in aqueous environments like the gastrointestinal fluid or blood plasma than the neutral form.[1]

-

Membrane Permeability: Conversely, the neutral, more lipophilic form is better able to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, via passive diffusion.

-

Target Binding: The ionization state can be critical for interacting with the molecular target. A protonated amine might form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket.

Therefore, an accurate understanding and prediction of a molecule's pKa is a foundational step in designing effective and bioavailable therapeutic agents.

Structural Analysis of this compound

The basicity of this compound is primarily determined by the lone pair of electrons on the nitrogen atom of its primary aminomethyl group.[2][3] However, the surrounding molecular architecture introduces subtle but important electronic effects that modulate this basicity.

Key Structural Features:

-

Primary Aliphatic Amine (-CH₂NH₂): This is the basic functional group. Simple primary alkylamines typically have pKa values in the range of 10.5-11.0. The alkyl group is electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.[2]

-

Oxolane (Tetrahydrofuran) Ring: The ether oxygen atom within the five-membered ring is electronegative. It exerts an electron-withdrawing inductive effect through the sigma bonds of the ring structure. This effect tends to pull electron density away from the aminomethyl substituent, thereby destabilizing the conjugate acid and reducing the amine's basicity.[4] Similar effects have been quantified in oxetane-containing compounds, where the ring oxygen was shown to attenuate the basicity of nearby amines.[5]

-

Tertiary Carbon Attachment: The aminomethyl group and a methyl group are attached to the same carbon (C3). The methyl group has a weak electron-donating inductive effect, which would slightly increase basicity, though this effect is likely minor compared to the influence of the ether oxygen.

Based on this analysis, the pKa of this compound is expected to be slightly lower than that of a simple, acyclic primary amine like isobutylamine (pKa ~10.4) due to the electron-withdrawing nature of the oxolane ring.

Methodologies for pKa Prediction

Predicting the pKa of a novel compound can be approached through several methods, ranging from rapid empirical estimates to computationally intensive quantum mechanical calculations.

Empirical and Group-Additivity Methods

These "computer-free" or "pencil-and-paper" methods rely on extensive databases of experimentally determined pKa values.[6][7] The Perrin–Dempsey–Serjeant (PDS) method, for example, starts with a base pKa value for a parent functional group (e.g., a primary amine) and applies a series of corrections (ΔpKa) for all other substituents in the molecule.[6][7]

-

Causality: This approach is built on the principle of linear free-energy relationships. It assumes that the electronic and steric effects of a substituent make a predictable and additive contribution to the overall basicity of the molecule.

-

Trustworthiness: While fast and accessible, the accuracy of these methods is highly dependent on the quality of the underlying dataset and the presence of appropriate correction factors for the specific structural motifs in the query molecule. Deviations can be significant for molecules with unusual electronic or conformational properties not well-represented in the training data.[6]

For this compound, one would start with the base pKa for a primary amine and apply a negative correction for the electron-withdrawing effect of the cyclic ether.

Computational Quantum Chemistry

Modern computational methods offer a more fundamental approach by calculating the free energy change (ΔG) of the protonation reaction in a simulated aqueous environment.[8][9] The pKa can be derived directly from this energy difference.

-

Methodology: This typically involves optimizing the 3D structures of both the neutral amine and its protonated form using methods like Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6, AM1).[10][11] The effect of water as a solvent is crucial and is modeled using a Polarizable Continuum Model (PCM) or a more explicit model like the Conductor-like Screening Model for Real Solvents (COSMO-RS).[8]

-

Expertise & Causality: The choice of method represents a trade-off between accuracy and computational cost. High-level DFT calculations with large basis sets provide greater accuracy but require significant computational resources.[10] Semi-empirical methods are much faster and suitable for high-throughput screening but may be less accurate.[11] The selection of the solvation model is also critical, as it accounts for the substantial energy contribution of hydrating the charged species.

-

Trustworthiness: The accuracy of computational predictions has improved significantly, with root-mean-square errors often falling below 0.5 pKa units for well-parameterized methods.[8] However, results can be sensitive to the chosen level of theory, solvation model, and the accurate representation of all relevant molecular conformations.

Predicted pKa Value

A reliable estimate can be derived from the structurally analogous compound, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6). Publicly available chemical databases provide a predicted pKa for this compound.

| Compound | Predicted pKa | Source |

| (Tetrahydrofuran-3-yl)methanamine | 9.96 ± 0.29 | [12] |

| (2-Methyloxolan-3-yl)methanamine hydrochloride | ~9.96 | [13] |

Given the minor electronic contribution of the additional methyl group at the C3 position, the pKa of this compound is predicted to be very close to this value. The weak electron-donating nature of the methyl group might slightly increase the basicity, but the effect is likely to be within the margin of error of the prediction.

Therefore, a working pKa value of approximately 10.0 is a robust estimate for this molecule.

Protonation Behavior and Physiological Implications

The protonation equilibrium of this compound (denoted as R-NH₂) is described by the following reaction:

Caption: Protonation equilibrium of the primary amine.

The Henderson-Hasselbalch equation allows for the calculation of the relative proportions of the neutral and protonated forms at any given pH:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Using our predicted pKa of 10.0, we can determine the dominant species in various biological compartments.

| pH | Environment | Predominant Species | % Protonated (R-NH₃⁺) | % Neutral (R-NH₂) | Implications |

| 2.0 | Stomach | Protonated | >99.99% | <0.01% | High aqueous solubility, minimal membrane absorption. |

| 7.4 | Blood Plasma, Cytosol | Protonated | ~99.75% | ~0.25% | High aqueous solubility and distribution in systemic circulation. Low passive membrane permeability. |

| 8.0 | Small Intestine (upper) | Protonated | ~99.0% | ~1.0% | Remains highly soluble; a small increase in the neutral fraction may slightly aid absorption. |

| 10.0 | - | 50/50 Mixture | 50% | 50% | Definition of the pKa value. |

Key Insight: At physiological pH (7.4), the molecule is almost exclusively (>99%) in its protonated, cationic form. This has profound consequences for its drug-like properties: it will exhibit excellent aqueous solubility but is expected to have poor passive permeability across cell membranes. Strategies such as formulation design or prodrug approaches may be necessary to enhance its oral absorption.

Experimental Validation: Potentiometric Titration

While predictions are invaluable, experimental verification is the cornerstone of scientific integrity. Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[1][8]

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system by ensuring accurate calibration and data analysis to derive a precise inflection point.

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). Ensure the electrode is in excellent condition.

-

Causality: Multi-point calibration ensures the linearity and accuracy of the pH measurement across the entire range of the titration.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a fixed volume (e.g., 50.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl).

-

Causality: Using a background electrolyte swamps out minor variations in ionic strength as the titration proceeds, which could otherwise affect activity coefficients and distort the pH readings.

-

-

Titration Procedure:

-

Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for gentle, continuous mixing.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette or an automated titrator to add a standardized solution of a strong acid (e.g., 0.100 M HCl) in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (e.g., until pH < 3).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[1]

-

The pKa is the pH at the half-equivalence point. To find this precisely, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point (the equivalence point).

-

The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH recorded at this half-equivalence volume is the experimental pKa.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The protonation behavior of this compound is governed by its primary amine functional group, modulated by the electronic properties of its substituted oxolane scaffold. Based on robust analysis of its structure and data from close analogs, its pKa is confidently predicted to be approximately 10.0 . This value indicates that the molecule will be overwhelmingly protonated and water-soluble under most physiological conditions. For drug development professionals, this knowledge is critical for designing appropriate formulation strategies to overcome potential challenges in membrane permeability and for understanding its potential interactions at a molecular target. The outlined methodologies for prediction and experimental validation provide a clear and actionable framework for the physicochemical characterization of this and related chemical entities.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. peerj.com [peerj.com]

- 12. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 13. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]

An In-depth Technical Guide to the Solubility Profile of (3-Methyloxolan-3-yl)methanamine in Organic Solvents

Abstract

(3-Methyloxolan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its unique three-dimensional structure. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the core principles that govern its solubility, provides a qualitative solubility profile, and details robust experimental protocols for its quantitative determination. Furthermore, it introduces predictive modeling as a contemporary approach to estimating solubility in the absence of empirical data.

Introduction to this compound and the Significance of its Solubility

This compound, a substituted tetrahydrofuran derivative, is of significant interest in pharmaceutical research due to its saturated heterocyclic structure. This moiety can impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates. The solubility of this primary amine in various organic solvents is a critical parameter that influences reaction kinetics, choice of purification methods such as crystallization and chromatography, and the development of stable formulations. A well-characterized solubility profile is therefore essential for efficient and scalable chemical processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H13NO | --INVALID-LINK-- |

| Molecular Weight | 115.176 g/mol | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| pKa (Predicted) | 9.96 ± 0.29 | Smolecule |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of its structural features and the properties of the organic solvent.

-

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. The oxygen atom in the oxolane ring also functions as a hydrogen bond acceptor. These capabilities suggest good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Polarity: The molecule possesses a significant dipole moment due to the presence of nitrogen and oxygen atoms. This indicates a preference for polar organic solvents over nonpolar ones.

-

Hydrophobic Character: The six-carbon backbone contributes to some nonpolar character, which allows for some solubility in less polar solvents. Generally, amines with fewer than six carbon atoms exhibit appreciable water solubility; this compound sits at this borderline, suggesting that its solubility in nonpolar solvents will be limited but not negligible.[1][2]

Based on these principles, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good dipole-dipole interactions. Note: Amines can be incompatible with some chlorinated solvents.[2] |

| Aromatic | Toluene, Benzene | Low to Moderate | Aromatic amines are more soluble in aromatic solvents; aliphatic amines, like the topic compound, are more soluble in aliphatic solvents.[3] |

| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity; van der Waals forces are the primary interaction. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach to quantify solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Sealed vials

-

Volumetric flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Rotary evaporator or nitrogen stream evaporation setup

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved material settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

-

Once the solvent is removed, dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

Calculation of Solubility:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent collected) * 100

This can be converted to other units such as molarity (mol/L) or mole fraction.

Workflow for Experimental Solubility Determination

Caption: Gravimetric solubility determination workflow.

Analytical Quantification of Amine Concentration

For methods requiring the quantification of the amine in solution without solvent removal, several analytical techniques are available.

-

Acid-Base Titration: The basic nature of the amine allows for its quantification by titration with a standardized acid (e.g., HCl).[4][5] This is a cost-effective and accurate method, particularly for non-aqueous solutions.

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. For amines, derivatization may sometimes be necessary to improve peak shape and thermal stability.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC, especially with pre-column derivatization to introduce a chromophore, is a highly sensitive and selective method for amine quantification.[4][7]

Logical Flow for Selecting an Analytical Method

Caption: Decision tree for amine quantification method.

Predictive Approaches: QSPR Modeling

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a valuable predictive tool.[8][9] These computational models correlate molecular descriptors (numerical representations of chemical structure) with physicochemical properties like solubility.

-

Methodology: QSPR models are developed by training machine learning algorithms on large datasets of compounds with known solubilities.[10][11]

-

Application: For this compound, its molecular descriptors can be calculated and fed into a pre-existing, validated QSPR model to estimate its solubility in various organic solvents.

-

Limitations: The accuracy of QSPR predictions is dependent on the quality and relevance of the training dataset. It is always preferable to validate predictions with experimental data.

Conclusion

While specific, publicly available experimental data on the solubility of this compound in organic solvents is scarce, a strong predictive and practical framework can be established. Based on its physicochemical properties, it is expected to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar media. This guide provides a detailed, self-validating experimental protocol for the quantitative determination of its solubility profile. For rapid screening or in silico assessment, QSPR modeling presents a viable alternative. The methodologies and principles outlined herein equip researchers and drug development professionals with the necessary tools to effectively manage and utilize this compound in their workflows.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. matheo.uliege.be [matheo.uliege.be]

- 5. bre.com [bre.com]

- 6. azom.com [azom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems [agris.fao.org]

- 10. Machine learning analysis of molecular dynamics properties influencing drug solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (3-Methyloxolan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyloxolan-3-yl)methanamine is a substituted cyclic ether amine, a structural motif of interest in pharmaceutical and specialty chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and application in various chemical processes. This guide provides a comprehensive technical overview of the methodologies to assess its thermal hazards, predict potential decomposition routes, and establish a framework for its safe utilization. Drawing upon established principles of thermal analysis and the known behavior of structurally related compounds, this document serves as an essential resource for professionals working with this and similar chemical entities.

Introduction: The Imperative of Thermal Hazard Assessment